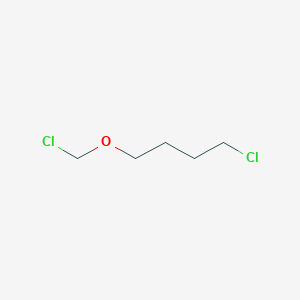
tert-butyl N-(3,4-dihydroxybutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3,4-dihydroxybutyl)carbamate (TBDHC) is a synthetic compound that has been used in a range of laboratory experiments and scientific research applications. It is a versatile compound that has been used to study a variety of biological processes, including enzymatic reactions, protein-ligand interactions, and biochemical pathways. We will also discuss the advantages and limitations of using TBDHC in laboratory experiments, as well as potential future directions for research.
科学的研究の応用
Tert-butyl N-(3,4-dihydroxybutyl)carbamate has been used in a variety of scientific research applications, including studies of enzymatic reactions, protein-ligand interactions, and biochemical pathways. It has also been used to study the effects of different drugs on cell cultures, as well as to study the effects of various environmental stressors on organisms.
作用機序
Tert-butyl N-(3,4-dihydroxybutyl)carbamate is a carbamate derivative that acts as a reversible inhibitor of various enzymes, including protein kinases and proteases. It binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of a nucleophile, such as a hydroxyl group, which displaces the tert-butyl N-(3,4-dihydroxybutyl)carbamate from the enzyme's active site.
Biochemical and Physiological Effects
tert-butyl N-(3,4-dihydroxybutyl)carbamate has been shown to inhibit several enzymes involved in various biochemical pathways, including those involved in DNA replication, transcription, and translation. In addition, tert-butyl N-(3,4-dihydroxybutyl)carbamate has been shown to inhibit the activity of various metabolic enzymes, such as those involved in glycolysis and the pentose phosphate pathway. It has also been shown to inhibit the activity of various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
The use of tert-butyl N-(3,4-dihydroxybutyl)carbamate in laboratory experiments provides several advantages, including its ability to reversibly inhibit enzymes, its low toxicity, and its low cost. However, it also has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to hydrolysis.
将来の方向性
There are several potential future directions for research using tert-butyl N-(3,4-dihydroxybutyl)carbamate, including the development of novel inhibitors of enzymes involved in various biochemical pathways, the study of the effects of tert-butyl N-(3,4-dihydroxybutyl)carbamate on various cellular processes, and the use of tert-butyl N-(3,4-dihydroxybutyl)carbamate to study the effects of different drugs on cell cultures. In addition, tert-butyl N-(3,4-dihydroxybutyl)carbamate could be used to study the effects of various environmental stressors on organisms, as well as to study the interaction between proteins and small molecules.
合成法
Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be synthesized through a condensation reaction between tert-butyl alcohol and N-(3,4-dihydroxybutyl) carbamate. The reaction is conducted in an aqueous solution at room temperature, and yields tert-butyl N-(3,4-dihydroxybutyl)carbamate as the primary product. The reaction can be further optimized by varying the pH, temperature, and concentration of reactants.
特性
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3,4-dihydroxybutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, nucleophilic substitution, and deprotection.", "Starting Materials": [ "tert-butyl carbamate", "3,4-dihydroxybutyl bromide", "potassium carbonate", "dimethylformamide", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of the tert-butyl carbamate by reaction with hydrochloric acid to form tert-butyl chloroformate", "Nucleophilic substitution of tert-butyl chloroformate with 3,4-dihydroxybutyl bromide in the presence of potassium carbonate and dimethylformamide to form tert-butyl N-(3,4-dihydroxybutyl)carbamate", "Deprotection of the tert-butyl group by reaction with sodium hydroxide in methanol to yield the final product" ] } | |
CAS番号 |
878807-30-8 |
分子式 |
C9H19NO4 |
分子量 |
205.3 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



